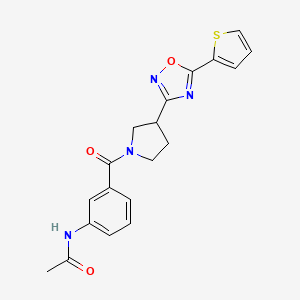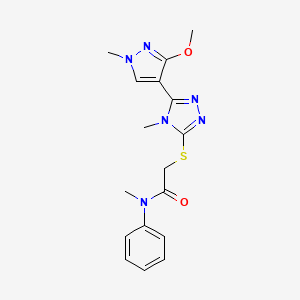![molecular formula C20H17N3O2S B2534313 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide CAS No. 868972-16-1](/img/structure/B2534313.png)
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide” is a complex organic compound that contains an imidazo[1,2-a]pyridine group, a phenyl group, and a sulfonamide group . The imidazo[1,2-a]pyridine group is a bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate molecular structure analysis .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the reagents used.Scientific Research Applications
Kinase Inhibition and Medicinal Chemistry Applications
Imidazo[1,2-b]pyridazine and related scaffolds, including N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide, have garnered attention for their bioactive properties, particularly as kinase inhibitors. The kinase inhibitor ponatinib, featuring an imidazo[1,2-b]pyridazine core, underscores the therapeutic potential of these compounds in medicine. Their structure-activity relationships (SAR) have been thoroughly investigated, revealing that these molecules can be tailored for enhanced pharmacokinetics and efficacy in treating diseases (Garrido et al., 2021).
Antimicrobial and Antifungal Properties
The heterocyclic N-oxide motif, which is related to the imidazo[1,2-a]pyridine structure, demonstrates significant potential in drug development due to its antimicrobial and antifungal capabilities. These compounds have shown promise in forming metal complexes and designing catalysts, besides their direct therapeutic applications (Li et al., 2019).
Antibacterial Research
Imidazopyridine-based derivatives, closely related to the this compound structure, have been reviewed for their potential against multi-drug resistant bacterial infections. Their diverse pharmacological profiles suggest a basis for further tuning to develop novel, potent antibacterial agents with minimized side effects (Sanapalli et al., 2022).
Synthetic and Transformation Applications
Research into the synthesis and transformation of phosphorylated derivatives of imidazoles and related compounds has revealed their vast chemical and biological properties. These findings open avenues for developing phosphorylated peptidomimetics and other organic compounds with significant biological activity (Abdurakhmanova et al., 2018).
Antifungal Activity and Therapeutic Efficacy
Miconazole, a synthetic imidazole derivative, exemplifies the therapeutic efficacy of imidazole compounds, including those related to this compound, in treating fungal infections. Its broad-spectrum activity against a range of pathogens highlights the potential for developing similar compounds for clinical use (Sawyer et al., 2012).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Without specific safety data for this compound, it’s difficult to provide an accurate safety and hazard analysis .
Future Directions
The future directions for the study of this compound would depend on its potential applications. Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , this compound could be studied for its potential therapeutic effects. Additionally, its synthesis could be optimized, and its physical and chemical properties could be further studied.
Mechanism of Action
Target of Action
The primary targets of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in the nervous system and inflammatory responses. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, while LOX is involved in the metabolism of arachidonic acid, a key player in inflammation.
Mode of Action
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide interacts with its targets by inhibiting their enzymatic activities . By inhibiting AChE and BChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. The inhibition of LOX, on the other hand, disrupts the metabolism of arachidonic acid, thereby modulating the inflammatory response.
Result of Action
The molecular and cellular effects of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide’s action include increased levels of acetylcholine due to the inhibition of AChE and BChE, and potential modulation of the inflammatory response due to the inhibition of LOX . These effects could have implications for conditions such as Alzheimer’s disease and inflammatory disorders.
properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-26(25,21-14-18-15-23-13-5-4-8-20(23)22-18)19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13,15,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLQTMMCLUEQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)
![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2534234.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2534235.png)






![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2534249.png)
![(5-cyclopropylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2534250.png)
